2-Bromo-3-methylbenzenesulfonamide
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Overview
Description
2-Bromo-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylbenzenesulfonamide typically involves the bromination of 3-methylbenzenesulfonamide. This can be achieved by treating 3-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
2-Bromo-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and other functionalized aromatic compounds.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
3-Methylbenzenesulfonamide: Lacks the bromine substitution but shares the sulfonamide and methyl groups.
2-Bromo-4-methylbenzenesulfonamide: Similar structure but with the bromine atom at the fourth position instead of the second.
Uniqueness: 2-Bromo-3-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with biological targets. This specific substitution pattern can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-bromo-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHHEIDLMLJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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